1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine
Description
1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine is a chiral primary amine characterized by a fluorine atom at the ortho (2-) position and a methoxy group at the meta (5-) position on the phenyl ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The compound’s molecular formula is C₉H₁₂FNO, with a molecular weight of 169.2 g/mol . Its hydrochloride salt, (S)-1-(2-fluoro-5-methoxyphenyl)ethan-1-amine hydrochloride (CAS: 2102409-92-5), has been documented as a discontinued product, suggesting prior investigational use in drug development .
Properties
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCMJPOUFQZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine typically involves organic synthetic methods. One common approach is the reaction of 2-fluoro-5-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active amines.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence its binding affinity and specificity, affecting the compound’s biological activity. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or other applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Ethanamine Derivatives
The target compound belongs to a broader class of substituted phenyl ethanamines. Key structural analogs include:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Methoxy Group: The 5-methoxy group in the target compound provides electron-donating resonance effects, which may enhance solubility compared to non-methoxy analogs .
Key Observations :
- The target compound’s synthesis likely follows General Procedure C (as seen in analogs), involving low-temperature lithium-halogen exchange for regioselectivity .
- Chiral resolution methods, such as enzymatic catalysis using ω-transaminases (ω-TAs), have been employed for enantiopure analogs (e.g., 1-(2-bromophenyl)ethan-1-amine) .
Antimicrobial Activity :
- Halogenated Analogs : Bromine and chlorine at the para position (e.g., Cl-MBA) correlate with enhanced antibacterial activity against Staphylococcus aureus (MIC: 1–2 µg/mL) . The target compound’s ortho-fluorine may reduce steric accessibility to bacterial targets compared to para-substituted analogs.
Material Science :
- Perovskite Materials: Fluorinated MBA derivatives (e.g., F-MBA) improve stability in 2D perovskites for X-ray detection due to halogen-inorganic layer interactions .
Drug Development :
- The hydrochloride salt of the target compound was discontinued, but related amines (e.g., avapritinib’s 4-fluorophenyl analog) show clinical relevance as kinase inhibitors .
Biological Activity
1-(2-Fluoro-5-methoxyphenyl)ethan-1-amine, a compound featuring a fluorinated aromatic system and an amine group, has garnered interest in various fields of biological research. Its structural characteristics suggest potential interactions with biological targets, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C9H12FNO
- Molar Mass : Approximately 171.2 g/mol
- Density : Predicted density of 1.092 g/cm³
- Boiling Point : Approximately 240.5 °C
These properties indicate stability under standard conditions, which is essential for its applications in biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the fluoro and methoxy groups influences its binding affinity and specificity, potentially modulating neurotransmitter systems, particularly serotonin receptors.
Interaction with Receptors
Preliminary studies suggest that this compound may interact with:
- Serotonin Receptors : Implications for mood regulation and treatment of depression.
- Dopamine Receptors : Potential effects on psychostimulant activity.
Biological Activity and Applications
This compound has been studied for various biological activities:
1. Neuropharmacological Effects
Research indicates that this compound may exhibit psychoactive properties similar to other compounds in the phenethylamine class. Its structural similarity to known psychoactive agents suggests potential applications in treating central nervous system disorders.
2. Enzyme Interactions
The compound can serve as a substrate or inhibitor in enzymatic pathways, making it valuable for studying metabolic processes and drug interactions. Its role as an intermediate in the synthesis of more complex organic molecules is also noteworthy, particularly in pharmaceutical development.
Case Studies
Several studies have explored the effects of related compounds and their implications for understanding the biological activity of this compound:
Case Study 1: Neuroprotective Properties
In a study examining related compounds, it was found that certain derivatives exhibited neuroprotective effects in BV-2 microglial cells at concentrations as low as 0.01 μM, suggesting that similar activities may be present in this compound .
Case Study 2: Toxicological Assessment
A clinical report involving exposure to structurally similar compounds highlighted the need for careful assessment of their safety profiles. The study demonstrated acute toxicity symptoms following ingestion but emphasized the importance of understanding metabolic pathways for effective treatment .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
